molecular formula C15H15ClN2O2S B5844884 2-(4-chlorophenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

2-(4-chlorophenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

Cat. No. B5844884
M. Wt: 322.8 g/mol
InChI Key: XEJYIUAMRCEZJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is also known as TBA-354 and has been the subject of several studies aimed at understanding its synthesis, mechanism of action, and potential applications.

Mechanism of Action

The mechanism of action of TBA-354 involves the inhibition of the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). GAPDH is an essential enzyme involved in glycolysis, which is the process by which cells produce energy. TBA-354 inhibits GAPDH by binding to a specific site on the enzyme, which prevents it from functioning correctly. This inhibition of GAPDH leads to the accumulation of toxic metabolites in cancer cells, ultimately leading to their death.
Biochemical and Physiological Effects:
TBA-354 has been shown to have several biochemical and physiological effects in cells. Studies have shown that TBA-354 induces apoptosis, a process by which cells undergo programmed cell death. TBA-354 also inhibits cell proliferation and migration, which are essential processes in cancer development and metastasis. Additionally, TBA-354 has been shown to induce autophagy, a process by which cells recycle damaged or dysfunctional organelles.

Advantages and Limitations for Lab Experiments

The advantages of using TBA-354 in lab experiments include its potent anti-cancer activity, high yield during synthesis, and the ability to inhibit cancer stem cells. However, the limitations of using TBA-354 include its toxicity to normal cells and the need for further studies to determine its safety and efficacy in animal models.

Future Directions

For the research on TBA-354 include the development of more potent analogs with fewer side effects. Additionally, the use of TBA-354 in combination with other anti-cancer drugs may enhance its efficacy and reduce toxicity. Further studies are also needed to determine the safety and efficacy of TBA-354 in animal models and clinical trials.

Synthesis Methods

The synthesis of TBA-354 involves the reaction of 2-(4-chlorophenoxy) acetic acid with 4,5,6,7-tetrahydro-1,3-benzothiazole-2-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields TBA-354 as a white solid with a high yield of up to 90%. The synthesis of TBA-354 has been optimized to produce large quantities of the compound for research purposes.

Scientific Research Applications

TBA-354 has been the subject of several studies aimed at understanding its potential applications in various fields. One of the significant applications of TBA-354 is in cancer research. Studies have shown that TBA-354 has potent anti-cancer activity against various cancer cell lines, including breast, ovarian, and lung cancers. TBA-354 has also been shown to be effective against cancer stem cells, which are responsible for cancer recurrence and resistance to chemotherapy.

properties

IUPAC Name

2-(4-chlorophenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2S/c16-10-5-7-11(8-6-10)20-9-14(19)18-15-17-12-3-1-2-4-13(12)21-15/h5-8H,1-4,9H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJYIUAMRCEZJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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